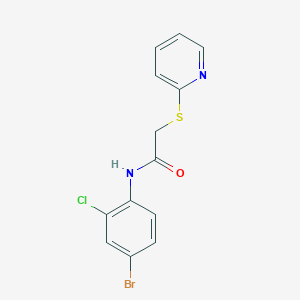![molecular formula C13H11ClN2O2S B283001 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene, also known as N-(2-nitrophenyl)-4-chloro-2-mercaptotoluene, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene is not fully understood, but it is believed to involve the interaction of the sulfur atom in the molecule with other molecules or surfaces. This interaction can lead to changes in the electronic properties of the molecule, making it useful for applications in electronic devices and energy storage.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity towards human cells. This makes it a promising candidate for use in biomedical applications such as drug delivery and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene is its ease of synthesis and purification, which makes it readily accessible for use in lab experiments. Additionally, the compound exhibits good stability under a wide range of conditions, making it suitable for use in a variety of applications.
However, one limitation of 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene is its relatively low solubility in common solvents such as water and ethanol. This can make it challenging to work with in certain applications, and may require the use of specialized solvents or techniques.
Orientations Futures
There are many potential future directions for research on 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene. Some possible areas of focus include:
1. Further development of organic semiconductors based on 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene, with a focus on improving their performance and stability.
2. Exploration of new applications for 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene in the field of energy storage, including the development of new redox-active polymers and other materials.
3. Investigation of the interaction between 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene and biological systems, with a focus on its potential use in biomedical applications such as drug delivery and imaging.
4. Development of new synthetic routes to 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene that are more efficient and environmentally friendly.
5. Investigation of the fundamental properties of 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene, including its electronic structure and reactivity, to gain a deeper understanding of its potential applications.
Méthodes De Synthèse
The synthesis of 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene involves the reaction between 4-chloro-2-nitroaniline and 2-methylbenzenethiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of novel organic semiconductors. These materials have the potential to replace traditional inorganic semiconductors in electronic devices, offering advantages such as flexibility, low cost, and ease of processing.
Another area of research where 4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene has shown promise is in the development of new materials for energy storage. This compound has been used as a building block for the synthesis of redox-active polymers that can store and release energy through the reversible oxidation and reduction of the sulfur atom in the molecule.
Propriétés
Formule moléculaire |
C13H11ClN2O2S |
|---|---|
Poids moléculaire |
294.76 g/mol |
Nom IUPAC |
5-chloro-2-methyl-N-(2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C13H11ClN2O2S/c1-9-6-7-10(14)8-11(9)15-19-13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Clé InChI |
YQJZHIXSDXBQDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NSC2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NSC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B282918.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282919.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282920.png)
![2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282921.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282922.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B282924.png)
![N-{4-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-chlorobenzamide](/img/structure/B282927.png)
![2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282928.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282929.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B282931.png)

![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B282937.png)
![N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B282940.png)